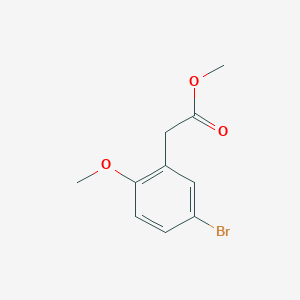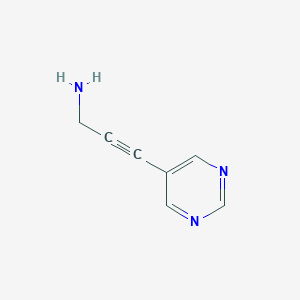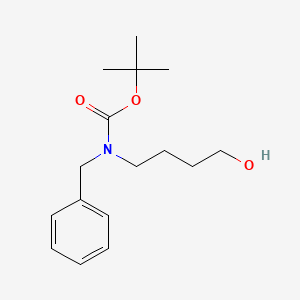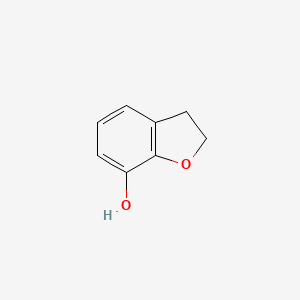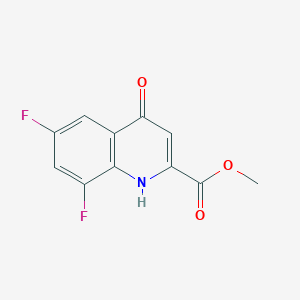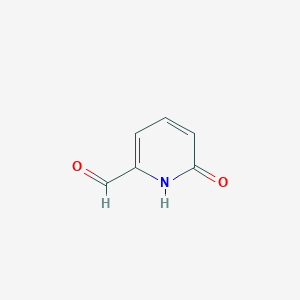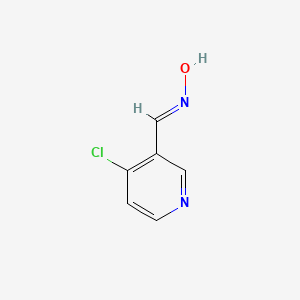
(E)-4-Chloronicotinaldehyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-Chloronicotinaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine group attached to a carbon-nitrogen double bond
准备方法
Synthetic Routes and Reaction Conditions: (E)-4-Chloronicotinaldehyde oxime can be synthesized through the condensation of 4-chloronicotinaldehyde with hydroxylamine. The reaction typically occurs in an aqueous medium and may be catalyzed by aniline or phenylenediamine derivatives to enhance the reaction rate . The general reaction scheme is as follows:
4-Chloronicotinaldehyde+Hydroxylamine→(E)-4-Chloronicotinaldehyde oxime
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high yield and purity of the final product. Techniques such as crystallization and distillation are commonly employed.
化学反应分析
Types of Reactions: (E)-4-Chloronicotinaldehyde oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of oximes can yield amines.
Substitution: Oximes can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: m-CPBA in ethyl acetate at room temperature.
Reduction: Sodium metal or sodium amalgam in an appropriate solvent.
Substitution: Nucleophiles such as alkyl halides or sulfonates.
Major Products:
Oxidation: Nitriles.
Reduction: Amines.
Substitution: Substituted oximes or related derivatives.
科学研究应用
(E)-4-Chloronicotinaldehyde oxime has several scientific research applications:
作用机制
The mechanism of action of (E)-4-Chloronicotinaldehyde oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates . This reactivation is achieved through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity .
相似化合物的比较
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
HI-6: A potent oxime reactivator used in nerve agent poisoning.
Uniqueness: (E)-4-Chloronicotinaldehyde oxime is unique due to its specific structural features, such as the presence of a chlorine atom on the nicotinaldehyde moiety.
属性
CAS 编号 |
471909-43-0 |
|---|---|
分子式 |
C6H5ClN2O |
分子量 |
156.57 g/mol |
IUPAC 名称 |
(NZ)-N-[(4-chloropyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5ClN2O/c7-6-1-2-8-3-5(6)4-9-10/h1-4,10H/b9-4- |
InChI 键 |
MKJYDOKLIMMJDA-WTKPLQERSA-N |
SMILES |
C1=CN=CC(=C1Cl)C=NO |
手性 SMILES |
C1=CN=CC(=C1Cl)/C=N\O |
规范 SMILES |
C1=CN=CC(=C1Cl)C=NO |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


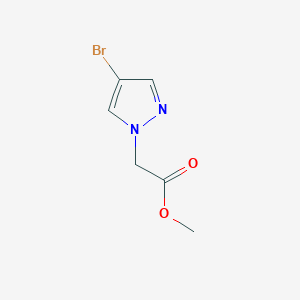
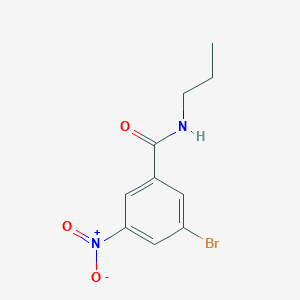

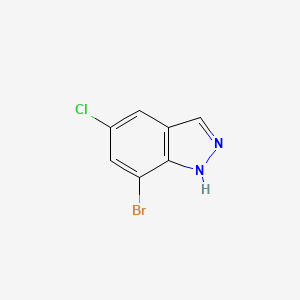

![2-Chloro-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1370720.png)

